
methyl 4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate” is a complex organic molecule. It contains functional groups such as a pyrazine ring, a pyrazole ring, a sulfamoyl group, and a benzoate ester .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The orientation of these groups could significantly affect the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfamoyl group might participate in substitution reactions, and the pyrazine and pyrazole rings might undergo electrophilic substitution .Aplicaciones Científicas De Investigación
Supramolecular Structures
Researchers have explored the hydrogen-bonded supramolecular structures in compounds related to methyl 4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate. These studies have shown the formation of one, two, and three-dimensional structures through hydrogen bonding, which could be foundational for developing new materials with specialized properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007). Such materials could have applications in nanotechnology, drug delivery systems, and the creation of novel molecular devices.
Antimicrobial Activity
The compound and its derivatives have been examined for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed significant activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Conductive Polymers for Sensing Applications
The synthesis of conductive aromatic polyamides incorporating the compound has been explored for their application in electrochemical sensing, specifically for detecting anticancer drugs like methotrexate. This research indicates the potential of these materials in biosensing and diagnostic applications, offering a pathway to sensitive and selective detection methods (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).
Pharmaceutical Research
Several studies have focused on the synthesis of novel compounds containing the sulfonamido moiety, with promising antibacterial activity, indicating their potential as new antibacterial agents. This highlights the compound's relevance in pharmaceutical research aimed at combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-26-17(23)13-2-4-14(5-3-13)27(24,25)20-9-11-22-10-6-15(21-22)16-12-18-7-8-19-16/h2-8,10,12,20H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSPNGYAYZCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
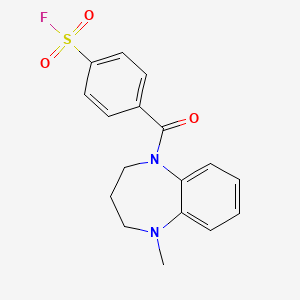
![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)
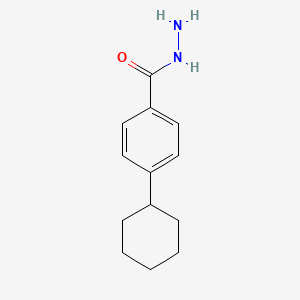

![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)
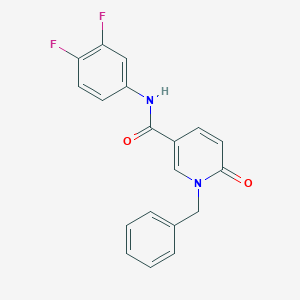
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2690417.png)
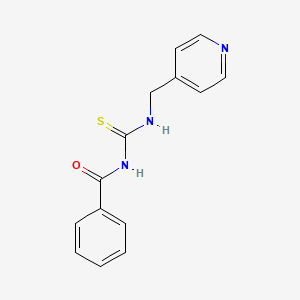
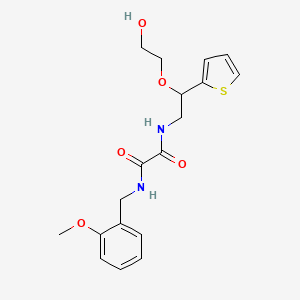
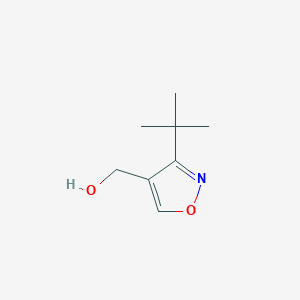
![5-[(2-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2690422.png)
